Diethyl-10-undecenylphosphonate
Description
Diethyl-10-undecenylphosphonate (IUPAC name: diethyl 10-undecyn-1-ylphosphonate) is an organophosphorus compound characterized by a terminal alkyne group (C≡C) and a phosphonate ester moiety. Its molecular formula is C₁₅H₂₉O₃P, with a molecular weight of 288.37 g/mol . The compound features a linear hydrocarbon chain (11 carbons) terminated by a triple bond and a diethylphosphonate group. Key properties include:
Properties
CAS No. |
156125-40-5 |
|---|---|
Molecular Formula |
C15H31O3P |
Molecular Weight |
290.38 g/mol |
IUPAC Name |
11-diethoxyphosphorylundec-1-ene |
InChI |
InChI=1S/C15H31O3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h4H,1,5-15H2,2-3H3 |
InChI Key |
LHHVEENJBDKEOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC=C)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl Ethylphosphonite
IUPAC Name : Diethyl ethylphosphonite
Molecular Formula : C₆H₁₅O₂P
Molecular Weight : 162.16 g/mol
CAS Registry Number : 2651-85-6 .
Key Differences:
- Structural Implications: The long alkyne chain in this compound increases hydrophobicity and may enhance binding to nonpolar substrates, whereas Diethyl Ethylphosphonite’s compact structure favors solubility in polar solvents.
- Reactivity : Phosphonites (P(III)) are more nucleophilic and prone to oxidation compared to phosphonates (P(V)), limiting their stability in aerobic conditions .
General Trends in Phosphonate/Phosphonite Chemistry
- Phosphonates (P=O) : Widely used as flame retardants, metal ligands, and bioactive molecules due to their hydrolytic stability and strong coordination with metal ions .
- Phosphonites (P–O–R) : Primarily intermediates in synthesizing phosphine ligands (e.g., for transition-metal catalysis) but require inert handling due to air sensitivity .
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